2-METHYL-N-[4-(6-METHYL-13-BENZOTHIAZOL-2-YL)PHENYL]FURAN-3-CARBOXAMIDE
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Overview
Description
2-METHYL-N-[4-(6-METHYL-13-BENZOTHIAZOL-2-YL)PHENYL]FURAN-3-CARBOXAMIDE is a complex organic compound that features a benzothiazole moiety, a furan ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N-[4-(6-METHYL-13-BENZOTHIAZOL-2-YL)PHENYL]FURAN-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-6-methylbenzothiazole with an appropriate aldehyde to form an intermediate, which is then reacted with a furan derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and solvents that are environmentally friendly is also a consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-METHYL-N-[4-(6-METHYL-13-BENZOTHIAZOL-2-YL)PHENYL]FURAN-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-METHYL-N-[4-(6-METHYL-13-BENZOTHIAZOL-2-YL)PHENYL]FURAN-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-tubercular and anti-cancer properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-METHYL-N-[4-(6-METHYL-13-BENZOTHIAZOL-2-YL)PHENYL]FURAN-3-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzothiazole moiety is known to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylbenzothiazole: Shares the benzothiazole core but lacks the furan and carboxamide groups.
2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides: Similar structure with additional functional groups.
Uniqueness
2-METHYL-N-[4-(6-METHYL-13-BENZOTHIAZOL-2-YL)PHENYL]FURAN-3-CARBOXAMIDE is unique due to its specific combination of benzothiazole, furan, and carboxamide functionalities, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c1-12-3-8-17-18(11-12)25-20(22-17)14-4-6-15(7-5-14)21-19(23)16-9-10-24-13(16)2/h3-11H,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHCGJRBXCORJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=C(OC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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